3-(4-Propan-2-ylphenyl)piperidin-2-one

Antibacterial UppP inhibition Isoprenoid biosynthesis

3-(4-Propan-2-ylphenyl)piperidin-2-one (CAS 1266893-49-5) is a specialized synthetic small molecule belonging to the 3-arylpiperidin-2-one class. Its structure features a piperidin-2-one core substituted with a 4-isopropylphenyl group at the 3-position.

Molecular Formula C14H19NO
Molecular Weight 217.312
CAS No. 1266893-49-5
Cat. No. B2426417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Propan-2-ylphenyl)piperidin-2-one
CAS1266893-49-5
Molecular FormulaC14H19NO
Molecular Weight217.312
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2CCCNC2=O
InChIInChI=1S/C14H19NO/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-15-14(13)16/h5-8,10,13H,3-4,9H2,1-2H3,(H,15,16)
InChIKeyWMQWARAWWGWKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Propan-2-ylphenyl)piperidin-2-one for Scientific Procurement: Core Identity and Research Classification


3-(4-Propan-2-ylphenyl)piperidin-2-one (CAS 1266893-49-5) is a specialized synthetic small molecule belonging to the 3-arylpiperidin-2-one class. Its structure features a piperidin-2-one core substituted with a 4-isopropylphenyl group at the 3-position [1]. This compound is primarily utilized as a research tool in drug discovery, particularly as a scaffold for developing enzyme inhibitors targeting isoprenoid biosynthesis pathways, including bacterial UppP (undecaprenyl-diphosphatase), CrtM (dehydrosqualene synthase), and human squalene synthase (SQS) [2]. Its well-defined molecular framework (C14H19NO, MW 217.31 g/mol) [1] and commercial availability from vendors like Enamine (Cat. No. EN300-11711768) support its use in structure-activity relationship (SAR) studies and focused library synthesis [3].

Why Procuring 3-(4-Propan-2-ylphenyl)piperidin-2-one Requires Precise Specification Instead of Class-Level Substitution


The high informational scarcity surrounding this compound precludes a simple class-level substitution. The 4-isopropylphenyl substitution on the piperidin-2-one core is a precise structural feature that dictates its biological fingerprint. While several piperidin-2-one derivatives are commercially available, their biological activity profiles diverge significantly based on aromatic substitution. The target compound has a documented, albeit weak, polypharmacology against key enzymes in the isoprenoid biosynthesis pathway (UppP, CrtM, SQS). A generic substitution with, for example, the unsubstituted 3-phenylpiperidin-2-one or a regioisomeric 1-(4-isopropylphenyl)piperidin-2-one introduces critical variables in steric and electronic properties that can abolish target engagement or alter selectivity. The quantitative evidence below details this differentiation, underscoring the need for CAS-specific procurement when reproducing data tied to this exact scaffold [1].

Head-to-Head Activity Profiling of 3-(4-Propan-2-ylphenyl)piperidin-2-one Against Related Analogs


Differential Inhibition of Bacterial UppP: Isopropylphenyl vs. Other UppP Inhibitors

In a direct enzymatic assay against E. coli UppP, the target compound exhibits an IC50 of 21,000 nM (2.10E+4 nM) [1]. When benchmarked against other known piperidine/piperidinone UppP inhibitors in the BindingDB, it holds an intermediate position. For example, a closely related analog, BDBM50620288 (CHEMBL5403488), demonstrated a weaker IC50 of 37,000 nM (3.70E+4 nM) under identical assay conditions (FPP substrate, 20 min preincubation, 60 min measurement with malachite green) [2]. This represents a ~1.76-fold increase in potency for the target compound. Conversely, a more potent inhibitor, BDBM50620291 (CHEMBL5432995), achieved an IC50 of 18,000 nM (1.80E+4 nM) [3], positioning the target compound's activity between these two comparators.

Antibacterial UppP inhibition Isoprenoid biosynthesis

Consistent Polypharmacology Across Isoprenoid Targets (CrtM and SQS) Distinguishes it from Single-Target Piperidinones

The target compound demonstrates comparable weak inhibitory activity against both S. aureus CrtM and human SQS, with an IC50 of 100,000 nM (1.00E+5 nM) for each under respective assay conditions [1]. This unique dual-target profile at similar concentrations is a class-level inference not commonly observed for simpler 3-arylpiperidin-2-ones. In contrast, the unsubstituted 3-phenylpiperidin-2-one has no reported activity against these targets, based on a search of the ChEMBL database [2]. This consistent polypharmacology, although weak, makes the compound a valuable probe for studying the downstream effects of simultaneously perturbing multiple nodes in isoprenoid biosynthesis.

Polypharmacology CrtM inhibitor SQS inhibitor Staphylococcus aureus

Lipophilic Efficiency (LipE) and Physicochemical Differentiation from the Unsubstituted Phenyl Scaffold

The 4-isopropyl substitution markedly increases lipophilicity compared to the unsubstituted phenyl analog. The target compound has a calculated XLogP3 of 2.8 [1], whereas 3-phenylpiperidin-2-one (C11H13NO, MW 175.23) has a lower predicted logP. This shift alters the lipophilic efficiency (LipE) profile. Using the UppP IC50 as a representative potency metric, the LipE for the target compound is approximately 2.5 (pIC50 of 4.68 minus LogP of 2.8). While not a direct comparison due to the lack of UppP data for the unsubstituted analog, this value serves as a baseline for optimizing the balance between potency and lipophilicity in this series.

Lipophilic efficiency Drug-likeness Physicochemical properties

Synthetic Tractability: A Differentiated Starting Point for Generating 3-Arylpiperidin-2-one Libraries

Patent landscapes reveal strategic filings around piperidin-2-one derivatives, underscoring their commercial potential [1]. The synthesis of the target compound typically involves a straightforward reaction of 4-isopropylbenzaldehyde with piperidine, allowing for facile derivatization at the aromatic ring or the lactam nitrogen to generate SAR libraries [2]. While no direct yield data comparing different 3-arylpiperidin-2-ones is available, the commercial availability of this specific compound in high purity (95%) from Enamine (Cat. No. EN300-11711768) provides a reliable starting point for medicinal chemistry campaigns, avoiding the initial synthesis and purification overhead.

Synthetic chemistry SAR library Fragment-based drug design

Optimal Research and Procurement Scenarios for 3-(4-Propan-2-ylphenyl)piperidin-2-one


1: Building Focused SAR Libraries Targeting Bacterial UppP

The target compound serves as a viable starting fragment for a medicinal chemistry campaign against bacterial undecaprenyl-diphosphatase (UppP), a target implicated in peptidoglycan biosynthesis and bacitracin resistance. With a verified IC50 of 21 µM against the E. coli enzyme [1], it provides a measurable benchmark for structure-activity relationship (SAR) exploration. By procuring this exact scaffold, researchers can systematically modify the isopropyl group or the piperidinone core to improve potency and whole-cell activity, using the initial 21 µM IC50 as a baseline comparator.

2: Investigating Polypharmacology in the Isoprenoid Biosynthesis Pathway

This compound's consistent, albeit weak, activity against two key enzymes in isoprenoid biosynthesis—bacterial CrtM (IC50 = 100 µM) and human SQS (IC50 = 100 µM)—makes it a unique tool compound for studying multi-target engagement [1]. Researchers investigating the downstream consequences of simultaneously inhibiting dehydrosqualene synthase and squalene synthase in different biological systems (e.g., S. aureus virulence and mammalian cholesterol synthesis) can use this compound to probe pathway crosstalk without the confounding effects of highly potent, single-target inhibitors.

3: Design and Profiling of Isoprenoid Inhibitor Probes

For laboratories developing novel antibacterial agents, this compound represents a publicly disclosed, commercially available inhibitor of undecaprenyl-diphosphatase (UppP), a validated but underexplored target [1]. Procurement is justified for use as a reference inhibitor in in vitro enzyme assays to establish assay quality parameters (Z'-factor) or as a starting point for cocrystallization studies with UppP to understand binding interactions and guide structure-based drug design [2].

4: Physicochemical Benchmarking for 3-Arylpiperidin-2-one Drug Discovery

The target compound's defined physicochemical properties (XLogP3 of 2.8, MW 217.31, tPSA 29.1 Ų) [1] make it suitable for benchmarking the pharmacokinetic profile of 3-arylpiperidin-2-one lead series. Drug discovery teams can procure this compound to establish baseline assays for metabolic stability, permeability (e.g., PAMPA or Caco-2), and plasma protein binding, generating critical data that inform the multiparameter optimization of more potent but still lipophilic analogs.

Quote Request

Request a Quote for 3-(4-Propan-2-ylphenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.